molecular formula C46H53N7O8 B1225704 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid CAS No. 115756-35-9

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

Cat. No.: B1225704
CAS No.: 115756-35-9
M. Wt: 832 g/mol
InChI Key: HKTRYYJVIHMVPD-KMIRMHMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid” is a combination of two distinct chemical entities: dihydroergocristine and 5-hydroxytryptophan. Dihydroergocristine is a semisynthetic ergot alkaloid, part of the ergoloid mixture products, and is used to delay progressive mental decline in conditions like Alzheimer’s disease . 5-hydroxytryptophan is a naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . This combination has been studied for its potential therapeutic effects, particularly in the treatment of depression and cognitive decline .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dihydroergocristine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure, leading to the formation of N-oxides.

    Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.

    Substitution: Both dihydroergocristine and 5-hydroxytryptophan can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Conversion of ergocristine to dihydroergocristine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, the combination of dihydroergocristine and 5-hydroxytryptophan is studied for its unique properties and potential applications in synthetic organic chemistry. The ability to modify the ergot alkaloid structure through various chemical reactions makes it a valuable compound for research.

Biology

Biologically, 5-hydroxytryptophan is a precursor to serotonin and melatonin, making it crucial in studies related to neurotransmitter synthesis and regulation . Dihydroergocristine’s role in cognitive function and vascular health is also a significant area of research .

Medicine

Medically, this combination has been explored for its potential in treating depression and cognitive decline. Clinical trials have shown improvements in depressive symptoms and cognitive performance in elderly patients treated with this combination .

Industry

In the pharmaceutical industry, the production and formulation of this combination are of interest for developing new therapeutic agents. The ability to produce these compounds efficiently and at scale is crucial for their commercial viability .

Properties

CAS No.

115756-35-9

Molecular Formula

C46H53N7O8

Molecular Weight

832 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C35H41N5O5.C11H12N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t23-,25-,27-,28+,29+,34-,35+;9-/m10/s1

InChI Key

HKTRYYJVIHMVPD-KMIRMHMASA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Synonyms

P 3007
P-3007

Origin of Product

United States

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